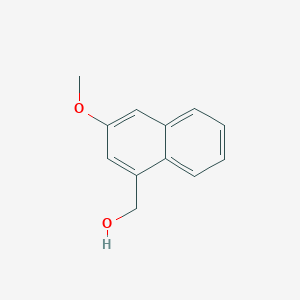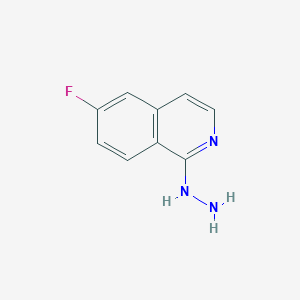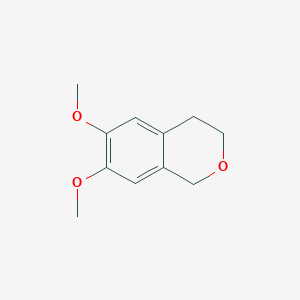
(3-Methoxy-1-naphthyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-1-naphthyl)methanol is an organic compound belonging to the naphthalene family It features a methoxy group (-OCH3) attached to the third position of the naphthalene ring and a methanol group (-CH2OH) attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-naphthyl)methanol typically involves the reaction of 3-methoxynaphthalene with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 3-methoxynaphthalene in a suitable solvent such as tetrahydrofuran (THF).
- Adding formaldehyde and a catalyst, such as sodium borohydride (NaBH4), to the solution.
- Stirring the reaction mixture at room temperature for a specified period.
- Isolating the product through extraction and purification techniques such as recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing more efficient catalysts and solvents.
- Implementing advanced purification methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields hydrocarbons.
- Substitution yields various substituted naphthalenes.
Aplicaciones Científicas De Investigación
(3-Methoxy-1-naphthyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-Methoxy-1-naphthyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Oxidation Reactions: The methanol group is oxidized to form reactive intermediates that can further react with other molecules.
Substitution Reactions: The methoxy group can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
(3-Methoxy-1-naphthyl)methanol can be compared with other naphthalene derivatives such as:
2-Methoxynaphthalene: Similar structure but with the methoxy group at the second position, leading to different reactivity and applications.
1-Naphthalenemethanol: Lacks the methoxy group, resulting in different chemical properties and uses.
3-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to distinct reactivity and applications.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(3-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3 |
Clave InChI |
GPEAAFBCXCIFQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)


![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)





